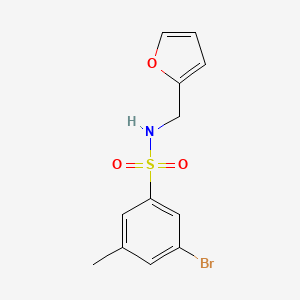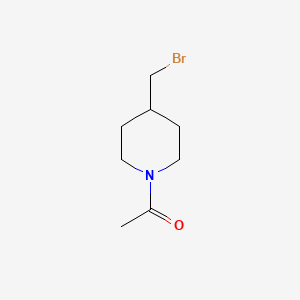
1-(4-Bromomethyl-piperidin-1-yl)-ethanone
Overview
Description
“1-(4-Bromomethyl-piperidin-1-yl)-ethanone” is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.191 .
Synthesis Analysis
The synthesis of this compound or similar compounds has been described in the literature . The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described . Starting from a strongly basic 1-amidinopiperidine derivative showing poor thrombin and factor Xa inhibition activities, anti-fIIa activity and artificial membrane permeability were considerably improved by optimizing the basic P1 and the X-substituted phenyl P4 binding moieties .Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The bromomethyl group is attached to the 4-position of the piperidine ring, and the ethanone group is attached to the nitrogen of the piperidine ring .Scientific Research Applications
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile building block for constructing complex organic compounds with potential biological activities .
Development of Pharmaceutical Agents
Due to the presence of the piperidine ring, this compound can be used to develop pharmaceutical agents. Piperidine derivatives are known to exhibit a wide range of pharmacological properties, including antihistaminic, antiparasitic, and antifungal activities .
Material Science Research
In material science, 1-(4-Bromomethyl-piperidin-1-yl)-ethanone can be utilized to modify the surface properties of materials. Its functional groups allow for the introduction of other chemical entities that can enhance material characteristics .
Chemical Synthesis Methodology
This compound is used in methodological studies in chemical synthesis. Researchers can explore different reaction conditions and catalytic systems to optimize its incorporation into target molecules .
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, such as chromatography and spectroscopy, to identify or quantify other substances .
Agrochemical Research
The piperidine moiety is a common feature in agrochemicals. This compound can be a starting point for the development of new agrochemicals with improved efficacy and safety profiles .
Neurological Disorder Treatments
Compounds containing piperidine structures have been investigated for their potential in treating neurological disorders such as Parkinson’s and Alzheimer’s disease. This compound could contribute to the discovery of new therapeutic agents .
Antibacterial Activity Studies
The structure of 1-(4-Bromomethyl-piperidin-1-yl)-ethanone allows for the creation of derivatives with promising antibacterial activity. It can be used in the search for novel antibiotics to combat resistant bacterial strains .
properties
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGDPNTLNUOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromomethyl-piperidin-1-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



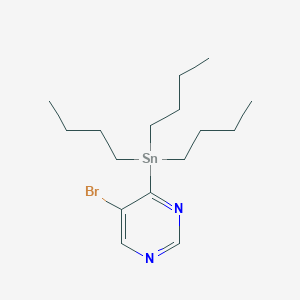
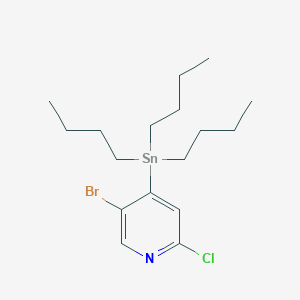

![Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1372457.png)
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)
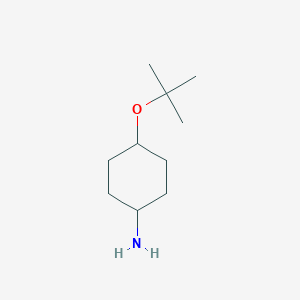
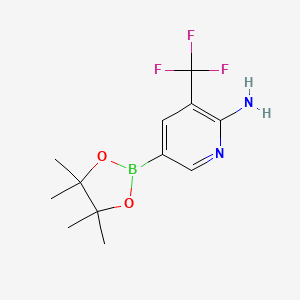


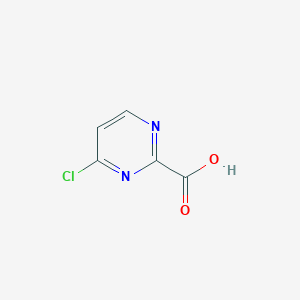
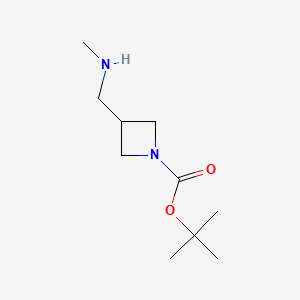
![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)
